{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea
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Overview
Description
{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea is a chemical compound with the molecular formula C₁₃H₁₅N₅S This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiourea moiety.
Scientific Research Applications
{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of {[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its thiourea moiety can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of {[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea.
Thiourea: A simple thiourea compound that shares the thiourea moiety but lacks the pyrazole and phenyl groups.
1-phenyl-3-methyl-4-(methylthio)-1H-pyrazole-5-carboxamide: A related pyrazole derivative with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a phenyl group, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds. Its ability to form stable complexes with metal ions and participate in various biochemical reactions makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N5S |
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Molecular Weight |
273.36 g/mol |
IUPAC Name |
[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H15N5S/c1-9-12(8-15-16-13(14)19)10(2)18(17-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,16,19) |
InChI Key |
HLFIXIJOOSCFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=S)N |
Origin of Product |
United States |
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